alpha-d-Methadol hydrochloride
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Overview
Description
Alpha-d-Methadol hydrochloride is a synthetic opioid analgesic that is chemically related to methadone. It is used primarily for its analgesic properties and has been studied for its potential in treating opioid dependence. The compound is known for its long duration of action and its ability to alleviate pain effectively.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha-d-Methadol hydrochloride typically involves the reaction of methadone with various reagents to produce the desired compound. One common method involves the reduction of methadone using sodium borohydride in the presence of a suitable solvent. The reaction conditions often include maintaining a specific temperature and pH to ensure optimal yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to produce the compound in bulk. Quality control measures are implemented to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Alpha-d-Methadol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify the structure of the compound, affecting its pharmacological properties.
Substitution: Substitution reactions can introduce different functional groups into the molecule, potentially altering its activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents and other electrophiles are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce various hydroxylated metabolites, while reduction can yield different isomers of the compound.
Scientific Research Applications
Alpha-d-Methadol hydrochloride has been extensively studied for its applications in various fields:
Chemistry: Used as a reference compound in analytical chemistry for the development of new analytical methods.
Biology: Studied for its effects on cellular processes and its potential as a tool for understanding opioid receptor function.
Medicine: Investigated for its potential in treating opioid dependence and managing chronic pain.
Industry: Used in the development of new pharmaceutical formulations and as a standard in quality control processes.
Mechanism of Action
Alpha-d-Methadol hydrochloride exerts its effects primarily through its action on the mu-opioid receptors in the central nervous system. By binding to these receptors, the compound mimics the effects of endogenous opioids, leading to analgesia and euphoria. The compound also has some activity at the kappa and delta opioid receptors, contributing to its overall pharmacological profile.
Comparison with Similar Compounds
Similar Compounds
Methadone: A closely related compound with similar analgesic properties but a shorter duration of action.
Levomethadone: An isomer of methadone with a slightly different pharmacological profile.
Acetylmethadol: Another synthetic opioid with a longer duration of action compared to methadone.
Uniqueness
Alpha-d-Methadol hydrochloride is unique in its long duration of action and its ability to provide sustained analgesia. This makes it particularly useful in the management of chronic pain and in the treatment of opioid dependence, where long-acting medications are preferred.
Properties
CAS No. |
55123-63-2 |
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Molecular Formula |
C21H30ClNO |
Molecular Weight |
347.9 g/mol |
IUPAC Name |
(3R,6R)-6-(dimethylamino)-4,4-diphenylheptan-3-ol;hydrochloride |
InChI |
InChI=1S/C21H29NO.ClH/c1-5-20(23)21(16-17(2)22(3)4,18-12-8-6-9-13-18)19-14-10-7-11-15-19;/h6-15,17,20,23H,5,16H2,1-4H3;1H/t17-,20-;/m1./s1 |
InChI Key |
GMNBUMFCZAZBQG-OGPPPPIKSA-N |
Isomeric SMILES |
CC[C@H](C(C[C@@H](C)N(C)C)(C1=CC=CC=C1)C2=CC=CC=C2)O.Cl |
Canonical SMILES |
CCC(C(CC(C)N(C)C)(C1=CC=CC=C1)C2=CC=CC=C2)O.Cl |
Origin of Product |
United States |
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